5-Chloro-6-methoxy-2-methylquinoline hydrochloride 5-Chloro-6-methoxy-2-methylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803607-03-5
VCID: VC3027294
InChI: InChI=1S/C11H10ClNO.ClH/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12;/h3-6H,1-2H3;1H
SMILES: CC1=NC2=C(C=C1)C(=C(C=C2)OC)Cl.Cl
Molecular Formula: C11H11Cl2NO
Molecular Weight: 244.11 g/mol

5-Chloro-6-methoxy-2-methylquinoline hydrochloride

CAS No.: 1803607-03-5

Cat. No.: VC3027294

Molecular Formula: C11H11Cl2NO

Molecular Weight: 244.11 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-methoxy-2-methylquinoline hydrochloride - 1803607-03-5

Specification

CAS No. 1803607-03-5
Molecular Formula C11H11Cl2NO
Molecular Weight 244.11 g/mol
IUPAC Name 5-chloro-6-methoxy-2-methylquinoline;hydrochloride
Standard InChI InChI=1S/C11H10ClNO.ClH/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12;/h3-6H,1-2H3;1H
Standard InChI Key ULBLOXRNSGHMEL-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=C(C=C2)OC)Cl.Cl
Canonical SMILES CC1=NC2=C(C=C1)C(=C(C=C2)OC)Cl.Cl

Introduction

5-Chloro-6-methoxy-2-methylquinoline hydrochloride is a heterocyclic aromatic compound belonging to the quinoline family. It is characterized by its chloro and methoxy substituents on the quinoline ring, which confer unique properties and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Synthesis Methods

The synthesis of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride typically involves chlorination and methoxylation processes of quinoline derivatives. Chlorination reactions often use concentrated sulfuric acid or phosphorus oxychloride under controlled conditions to ensure selective substitution without over-chlorination.

Synthesis Steps

  • Starting Material Preparation: Quinoline derivatives are prepared as starting materials.

  • Chlorination: Chlorination is performed using reagents like phosphorus oxychloride or concentrated sulfuric acid.

  • Methoxylation: Methoxylation involves the introduction of a methoxy group to the quinoline ring.

  • Hydrochloride Salt Formation: The final step involves converting the base into its hydrochloride salt.

Biological Activity and Applications

Quinoline derivatives, including 5-Chloro-6-methoxy-2-methylquinoline hydrochloride, are known for their diverse biological activities. Modifications on the quinoline structure can significantly enhance biological activity, making these compounds crucial for exploring new therapeutic agents.

Potential Applications

  • Pharmaceutical Development: The compound's unique structure makes it a candidate for developing new drugs.

  • Biological Target Interaction: It can interact with biological targets such as enzymes or receptors, influencing various physiological processes.

Safety and Handling

While specific safety data for 5-Chloro-6-methoxy-2-methylquinoline hydrochloride is limited, compounds in the quinoline family can exhibit toxicity and require careful handling. General precautions include avoiding ingestion and skin contact.

Safety Precautions

  • Toxicity: Handle with care to avoid ingestion or skin contact.

  • Storage: Store in a cool, dry place away from incompatible substances.

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